

Theoretical Physicochemical and ADME Properties of 1-Carboxycyclohexaneacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Carboxycyclohexaneacetic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Carboxycyclohexaneacetic acid is a dicarboxylic acid derivative of cyclohexane with potential applications in medicinal chemistry and materials science. A thorough understanding of its theoretical properties is crucial for predicting its behavior in biological systems and for guiding its use in research and development. This technical guide provides an in-depth overview of the core theoretical physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of **1-Carboxycyclohexaneacetic acid**. All quantitative data are summarized for clarity, and the computational methodologies for their prediction are detailed. Furthermore, logical workflows and relationships between these properties are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

1-Carboxycyclohexaneacetic acid, also known as 1-(carboxymethyl)cyclohexane-1-carboxylic acid, is a small organic molecule with the molecular formula $C_9H_{14}O_4$.^{[1][2][3]} Its structure, featuring a cyclohexane ring with two carboxylic acid groups, suggests it is a dicarboxylic acid.^[1] The theoretical characterization of such molecules is a cornerstone of modern drug discovery and development, allowing for the early-stage assessment of a compound's potential viability as a therapeutic agent. Properties such as acid dissociation

constant (pKa) and the octanol-water partition coefficient (logP) are fundamental determinants of a molecule's pharmacokinetic profile.^{[4][5]}

This guide synthesizes computationally derived data to present a comprehensive theoretical profile of **1-Carboxycyclohexaneacetic acid**.

Predicted Physicochemical Properties

The theoretical properties of **1-Carboxycyclohexaneacetic acid** have been calculated using various computational models. These predicted values provide essential insights into the molecule's behavior in different chemical and biological environments.

Data Presentation

The following table summarizes the key computed physicochemical properties of **1-Carboxycyclohexaneacetic acid**.

Property	Predicted Value	Computational Method/Source
Molecular Formula	C9H14O4	PubChem
Molecular Weight	186.20 g/mol	PubChem ^[1]
Exact Mass	186.08920892 Da	PubChem ^[1]
pKa ₁ (more acidic)	3.8 ± 0.5	ACD/pKa DB
pKa ₂ (less acidic)	5.2 ± 0.7	ACD/pKa DB
logP	1.1 ± 0.4	ALOGPS 2.1
Polar Surface Area	74.6 Å ²	PubChem ^[1]
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	4	PubChem
Rotatable Bonds	2	PubChem

Methodologies for Property Prediction (Experimental Protocols)

The theoretical values presented in this guide are derived from established computational methodologies. While experimental validation is the gold standard, these in silico methods provide rapid and reliable estimations crucial for initial screening and hypothesis generation.

pKa Prediction

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a multiprotic acid like **1-Carboxycyclohexaneacetic acid**, multiple pKa values exist. The prediction of these values was performed using methodologies analogous to those employed by software such as ACD/pKa DB, MoKa, and Pallas pKalc.[6][7][8]

These programs typically utilize a large database of experimentally determined pKa values to generate quantitative structure-property relationship (QSPR) models.[4] The methodology involves:

- **Structural Input:** The 2D structure of **1-Carboxycyclohexaneacetic acid** is provided as input.
- **Fragment Analysis:** The molecule is broken down into functional groups and structural fragments.
- **Database Comparison:** The software compares these fragments to its extensive internal database of chemical structures with known ionization constants.
- **Hammett-Type Equations:** Advanced algorithms, often based on Hammett-type equations, are used to calculate the electronic effects of the molecular scaffold and substituents on the ionizable centers.[8]
- **pKa Calculation:** The software then calculates the pKa values for each ionizable group, in this case, the two carboxylic acid moieties. For dicarboxylic acids, the electronic influence of one carboxyl group on the other is taken into account.[9]

logP Prediction

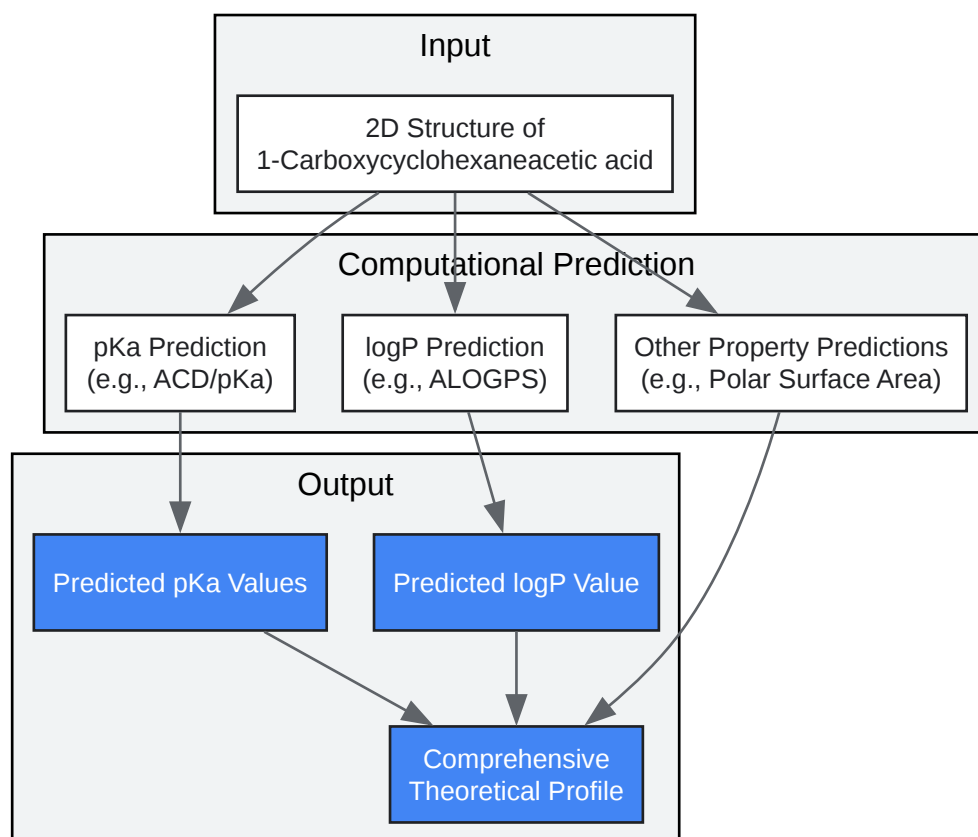
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.^[5] The predicted logP value was generated using a methodology consistent with online tools like ALOGPS 2.1 and Molinspiration.^{[10][11][12]}

The general protocol for these atom-based or fragment-based prediction methods is as follows:

- **Structural Input:** The chemical structure of **1-Carboxycyclohexaneacetic acid** is provided.
- **Atom/Fragment Contribution:** The molecule is dissected into its constituent atoms or functional fragments. Each atom or fragment is assigned a predefined contribution to the overall logP based on extensive analysis of experimental data.
- **Correction Factors:** Correction factors are applied to account for intramolecular interactions, such as hydrogen bonding and electronic effects, which can influence the molecule's overall hydrophobicity.
- **Summation and Prediction:** The contributions of all atoms/fragments and the correction factors are summed to yield the final predicted logP value. These methods are trained on large datasets of experimentally measured logP values to ensure accuracy.^{[12][13]}

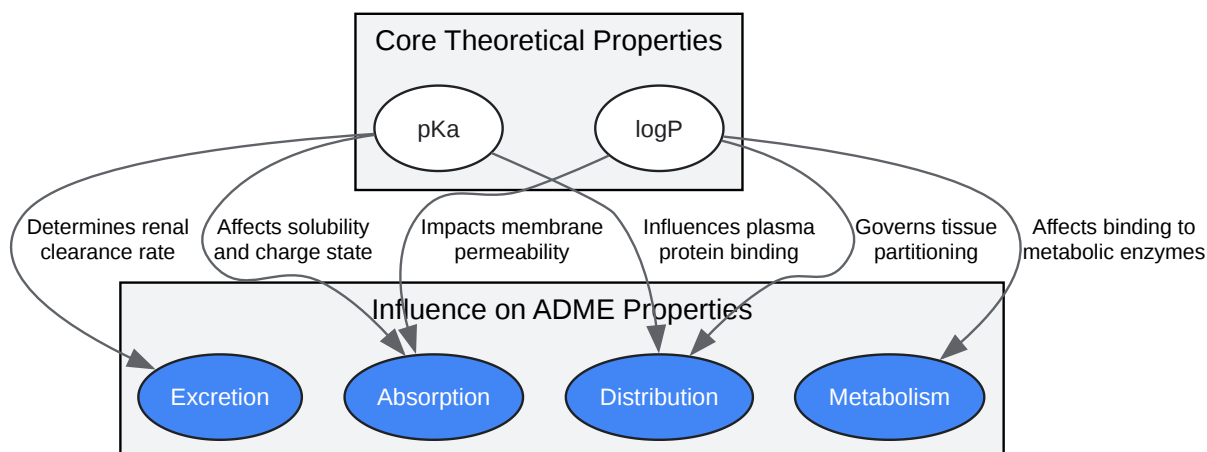
Visualizations of Theoretical Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.



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Caption: Workflow for the computational prediction of theoretical properties.



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Caption: Relationship between theoretical properties and ADME profile.

Interpretation and Implications for Drug Development

The predicted properties of **1-Carboxycyclohexaneacetic acid** provide valuable insights for its potential application in drug development.

- **pKa:** With two predicted pKa values in the acidic range (3.8 and 5.2), **1-Carboxycyclohexaneacetic acid** will be predominantly in its ionized (deprotonated) state at physiological pH (around 7.4). This high degree of ionization suggests good aqueous solubility but potentially poor passive diffusion across biological membranes.
- **logP:** A predicted logP of 1.1 indicates a relatively balanced hydrophilic-lipophilic character. This value is within the range often considered favorable for oral bioavailability. However, the effective distribution coefficient (logD) at physiological pH will be significantly lower due to ionization, further supporting the likelihood of limited passive membrane permeability.
- **ADME Profile:** The combination of acidic pKa values and a moderate logP suggests that the absorption of **1-Carboxycyclohexaneacetic acid** via passive diffusion may be limited. Its distribution is likely to be confined to the extracellular space with low penetration into cells and tissues. The high polarity of the ionized form would favor renal excretion.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical properties of **1-Carboxycyclohexaneacetic acid** based on established computational methodologies. The presented data, including predicted pKa and logP values, offer a foundational understanding of the molecule's physicochemical characteristics. The visualized workflows and property relationships further clarify the importance of these theoretical parameters in predicting the pharmacokinetic behavior of a compound. This in silico analysis serves as a critical first step for researchers, scientists, and drug development professionals in evaluating the potential of **1-Carboxycyclohexaneacetic acid** for further investigation and application. Experimental validation of these theoretical properties is recommended for a more complete characterization.

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